molecular formula C11H8INOS B155465 N-(4-iodophenyl)thiophene-2-carboxamide CAS No. 136340-97-1

N-(4-iodophenyl)thiophene-2-carboxamide

Cat. No. B155465
CAS RN: 136340-97-1
M. Wt: 329.16 g/mol
InChI Key: VALCEQVTYPJAEG-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)thiophene-2-carboxamide, also known as ITC-19, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science.

Mechanism of Action

The exact mechanism of action of N-(4-iodophenyl)thiophene-2-carboxamide is not fully understood, but it is believed to act by inhibiting various cellular pathways involved in cell growth and proliferation. It has been shown to inhibit the activity of various enzymes such as histone deacetylases and proteasomes, which play important roles in cell growth and proliferation.
Biochemical and Physiological Effects:
N-(4-iodophenyl)thiophene-2-carboxamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis in cancer cells by activating various apoptotic pathways. It has also been shown to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases. In addition, N-(4-iodophenyl)thiophene-2-carboxamide has been shown to enhance the activity of various antioxidant enzymes, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-iodophenyl)thiophene-2-carboxamide is its broad range of potential applications in various fields of scientific research. It has been shown to exhibit activity against various cancer cell lines, plant pathogens, and neurological disorders, making it a versatile compound for research. However, one of the limitations of N-(4-iodophenyl)thiophene-2-carboxamide is its relatively low solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research of N-(4-iodophenyl)thiophene-2-carboxamide. One potential direction is the development of new derivatives of N-(4-iodophenyl)thiophene-2-carboxamide with improved solubility and activity. Another direction is the investigation of its potential use in combination with other compounds for the treatment of cancer and other diseases. In addition, further studies are needed to fully understand the mechanism of action of N-(4-iodophenyl)thiophene-2-carboxamide and its potential applications in the field of materials science.

Synthesis Methods

The synthesis of N-(4-iodophenyl)thiophene-2-carboxamide involves the reaction of 4-iodoaniline with thiophene-2-carboxylic acid in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in an appropriate solvent. The resulting product is then purified using column chromatography to obtain pure N-(4-iodophenyl)thiophene-2-carboxamide.

Scientific Research Applications

N-(4-iodophenyl)thiophene-2-carboxamide has been studied extensively for its potential applications in various fields of scientific research. In the field of medicine, N-(4-iodophenyl)thiophene-2-carboxamide has been found to exhibit antitumor activity by inducing apoptosis in cancer cells. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, N-(4-iodophenyl)thiophene-2-carboxamide has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
In the field of agriculture, N-(4-iodophenyl)thiophene-2-carboxamide has been shown to exhibit antifungal activity against various plant pathogens, making it a potential candidate for the development of new fungicides. It has also been studied for its potential use as a plant growth regulator, as it has been found to promote plant growth and enhance stress tolerance in plants.
In the field of materials science, N-(4-iodophenyl)thiophene-2-carboxamide has been studied for its potential use as a building block for the synthesis of new materials with unique properties such as conductivity and luminescence.

properties

CAS RN

136340-97-1

Molecular Formula

C11H8INOS

Molecular Weight

329.16 g/mol

IUPAC Name

N-(4-iodophenyl)thiophene-2-carboxamide

InChI

InChI=1S/C11H8INOS/c12-8-3-5-9(6-4-8)13-11(14)10-2-1-7-15-10/h1-7H,(H,13,14)

InChI Key

VALCEQVTYPJAEG-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)I

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)I

synonyms

2-Thiophenecarboxamide,N-(4-iodophenyl)-

Origin of Product

United States

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